5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-8-4-3-6(9(12)13)7-2-1-5-10(7)8/h6-7H,1-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGIUWXFBPKTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC(=O)N2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares key structural and functional features of 5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid with three related compounds:
Key Structural and Functional Differences
Core Structure: The target compound and the methyl ester analogue (C₁₉H₁₉NO₄) share an indolizine backbone but differ in saturation and substituents. The methyl ester derivative has a fully saturated 1,2,3,5-tetrahydroindolizine system, while the target retains partial unsaturation (2,3,6,7,8,8a-hexahydro) . The furo-isoindole derivative (C₁₆H₁₅NO₄) incorporates a fused furan ring, enhancing rigidity and influencing hydrogen-bonding patterns in its crystal lattice .
Substituent Effects: Carboxylic Acid vs. Phenyl and Allyl Groups: The phenyl substituent in the furo-isoindole derivative (C₁₆H₁₅NO₄) and the 1-phenylallyl group in the methyl ester analogue (C₁₉H₁₉NO₄) contribute to steric bulk and π-π interactions, which may influence binding to biological targets .
Biological Activity
5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid is a compound characterized by its unique indolizine structure. This bicyclic system containing a nitrogen atom has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity through various studies and findings.
- IUPAC Name: 5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid
- Molecular Formula: C9H13NO3
- CAS Number: 1494234-71-7
The biological activity of this compound is attributed to its interactions with specific molecular targets. These interactions may lead to enzyme inhibition or modulation of receptor activity. Ongoing research aims to elucidate the exact pathways involved in its biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity: Compounds derived from indolizine structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported range significantly based on structural modifications.
| Compound | MIC (μM) | MBC (μM) |
|---|---|---|
| Compound 5b | 0.56 - 12.50 | 2.08 - 16.67 |
| Compound 5j | 7.68 - 30.74 | 15.37 - 61.48 |
The best antibacterial activity was observed in compound 5b, while compound 5j demonstrated lower efficacy .
Antifungal Activity
In addition to antibacterial properties, the compound has been studied for antifungal activity:
- Inhibition of Fungal Growth: The most potent compounds showed MIC values ranging from 2.31 to 4.33 μM against certain fungal strains.
| Compound | MIC (μM) | MFC (μM) |
|---|---|---|
| Compound 5f | 2.31 - 4.33 | 3.67 - 7.34 |
| Compound 4i | 4.00 - 32.04 | 8.01 - 64.09 |
Compound 5f exhibited superior antifungal activity compared to standard antifungal agents like ketoconazole .
Enzyme Inhibition
Research has also highlighted the potential of this compound as an inhibitor of monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism:
- Monoamine Oxidase Activity: N'-substituted hydrazides derived from indolizine structures have shown enhanced inhibition of MAO compared to traditional inhibitors like iproniazid .
Case Studies and Research Findings
- Antimicrobial Screening: A study involving various synthesized derivatives of indolizine demonstrated broad-spectrum antibacterial and antifungal activities with structural modifications leading to enhanced potency.
- Docking Studies: Computational docking studies revealed that the compound interacts favorably with key enzymes involved in microbial resistance mechanisms, suggesting a basis for its observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
